Methyl 2-(thiazol-5-yl)propanoate
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Overview
Description
Methyl 2-(thiazol-5-yl)propanoate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(thiazol-5-yl)propanoate can be synthesized through several methods. One common approach involves the condensation of thiazole derivatives with appropriate ester precursors. For instance, the reaction of 2-aminothiazole with methyl acrylate under basic conditions can yield the desired product . Another method involves the use of thiourea and α-haloketones, followed by esterification .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(thiazol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(thiazol-5-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of methyl 2-(thiazol-5-yl)propanoate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
Methyl 2-(thiazol-5-yl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
Molecular Formula |
C7H9NO2S |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
methyl 2-(1,3-thiazol-5-yl)propanoate |
InChI |
InChI=1S/C7H9NO2S/c1-5(7(9)10-2)6-3-8-4-11-6/h3-5H,1-2H3 |
InChI Key |
FHCFPVRRYHPTFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CS1)C(=O)OC |
Origin of Product |
United States |
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